molecular formula C25H27N5O3 B10983684 2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide

2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide

Cat. No.: B10983684
M. Wt: 445.5 g/mol
InChI Key: PTIAWSZOHKROTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE is a complex organic compound that features both imidazole and imidazolidinone moieties. These structures are known for their significant roles in medicinal chemistry and various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and imidazolidinone intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of new compounds .

Mechanism of Action

The mechanism of action of 2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE apart is its combined imidazole and imidazolidinone structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide

InChI

InChI=1S/C25H27N5O3/c1-16(2)17-9-11-19(12-10-17)30-24(32)20(27-25(30)33)15-21(31)28-22(18-7-5-4-6-8-18)23-26-13-14-29(23)3/h4-14,16,20,22H,15H2,1-3H3,(H,27,33)(H,28,31)

InChI Key

PTIAWSZOHKROTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NC(C3=CC=CC=C3)C4=NC=CN4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.